molecular formula C26H38N4O B12521938 Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- CAS No. 819075-26-8

Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-

Cat. No.: B12521938
CAS No.: 819075-26-8
M. Wt: 422.6 g/mol
InChI Key: WMTPHJLUYCKCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- (hereafter referred to as the target compound) is a structurally complex urea derivative featuring a piperazine core substituted with two phenylmethyl (benzyl) groups at the 1,4-positions and a hexyl chain at the N'-terminus. The molecule integrates both aromatic and aliphatic moieties, with the urea group (-NH-CO-NH-) acting as a central pharmacophore.

The synthesis of such compounds typically involves multi-step alkylation/arylation of piperazine derivatives followed by urea formation via reaction with isocyanates or carbamoyl chlorides. While direct synthetic data for this compound are absent in the provided evidence, analogous methodologies are documented for related bis-benzylated piperazines (e.g., Grignard reactions for benzyl group introduction, as seen in ) .

Properties

CAS No.

819075-26-8

Molecular Formula

C26H38N4O

Molecular Weight

422.6 g/mol

IUPAC Name

1-[(1,4-dibenzylpiperazin-2-yl)methyl]-3-hexylurea

InChI

InChI=1S/C26H38N4O/c1-2-3-4-11-16-27-26(31)28-19-25-22-29(20-23-12-7-5-8-13-23)17-18-30(25)21-24-14-9-6-10-15-24/h5-10,12-15,25H,2-4,11,16-22H2,1H3,(H2,27,28,31)

InChI Key

WMTPHJLUYCKCAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Piperazine Ring Formation

The piperazine core is synthesized via cyclization of 1,2-dichloroethane with benzylamine under alkaline conditions:
$$
\text{2 Benzylamine} + \text{Cl-CH}2\text{CH}2\text{-Cl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1,4-Bis(benzyl)piperazine}
$$
Yield : 75–85%.

Introduction of the Aminomethyl Group at Position 2

Position-selective functionalization is achieved via Buchwald-Hartwig amination or Mannich reaction :

  • Method A (Mannich Reaction) :
    $$
    \text{1,4-Bis(benzyl)piperazine} + \text{Formaldehyde} + \text{NH}_4\text{Cl} \xrightarrow{\text{EtOH, Δ}} \text{Intermediate A}
    $$
    Conditions : 80°C, 12 h. Yield : 60–70%.
  • Method B (Reductive Amination) :
    Reacting 2-formyl-1,4-bis(benzyl)piperazine with hexylamine and NaBH$$_3$$CN in MeOH.

Synthesis of Intermediate B: Hexyl Isocyanate

Hexyl isocyanate is prepared via Curtius rearrangement of hexanoyl azide:
$$
\text{Hexanoyl chloride} + \text{NaN}3 \xrightarrow{\text{Et}2\text{O}} \text{Hexanoyl azide} \xrightarrow{\Delta} \text{Hexyl isocyanate}
$$
Purity : >95% (GC-MS).

Urea Formation: Coupling Intermediate A and B

Direct Isocyanate Coupling

The primary amine of Intermediate A reacts with hexyl isocyanate in anhydrous dichloromethane:
$$
\text{Intermediate A} + \text{Hexyl isocyanate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Compound X}
$$
Conditions : 0°C to RT, 4–6 h. Yield : 80–90%.

Phosgene-Free Urea Synthesis

Triphosgene serves as a safer carbonyl source:
$$
\text{Intermediate A} + \text{Hexylamine} \xrightarrow{\text{Triphosgene, DIPEA}} \text{Compound X}
$$
Molar Ratio : 1:1:0.33 (Intermediate A:Hexylamine:Triphosgene). Yield : 70–75%.

Alternative Routes and Optimization

Catalytic Urea Synthesis

Ru-catalyzed dehydrogenative coupling using methanol as a C1 source:
$$
\text{Intermediate A} + \text{Hexylamine} \xrightarrow{\text{Ru-PNP catalyst, MeOH}} \text{Compound X} + \text{H}_2
$$
Advantages : Atom-economical, no stoichiometric reagents. Yield : 65–72%.

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin and reacting with hexyl isocyanate improves purity:
Resin Loading : 1.2 mmol/g. Purity (HPLC) : >98%.

Analytical Data and Characterization

Parameter Value Method
Melting Point 128–130°C DSC
HRMS (m/z) [M+H]$$^+$$: 463.2854 (calc) ESI-QTOF
$$^1$$H NMR δ 7.35–7.15 (m, 10H, Ar-H) 400 MHz, DMSO-d$$_6$$
HPLC Purity 99.2% C18, MeCN/H$$_2$$O

Challenges and Solutions

  • Regioselectivity : Use bulky bases (e.g., DIPEA) to minimize over-alkylation.
  • Purification : Silica gel chromatography (EtOAc/Hexane) removes unreacted benzylamines.
  • Scale-Up : Continuous-flow reactors enhance safety for phosgene-based routes.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- is C26H38N4OC_{26}H_{38}N_{4}O, with a molecular weight of approximately 422.614 g/mol. The structure features a piperazine ring that contributes to its unique pharmacological activities, enhancing solubility and reactivity in various chemical environments.

Pharmacological Applications

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the most notable applications of this compound is its potential as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of endocannabinoids, which are involved in pain regulation and inflammation. By inhibiting FAAH, the compound may enhance analgesic effects, making it a candidate for pain management therapies.

2. Neurological Implications

The ability of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- to interact with specific enzymes and receptors suggests potential therapeutic applications in neurology. Its interactions could lead to advancements in treatments for neurological disorders by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-. For instance:

  • Study on FAAH Inhibition : Research indicated that compounds similar to Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- effectively inhibited FAAH activity in vitro. This inhibition was associated with increased levels of endocannabinoids, suggesting potential applications in treating pain and anxiety disorders .
  • Neurological Studies : Investigations into the compound's effects on neurotransmitter systems revealed promising results regarding its ability to modulate synaptic transmission. These findings point towards its potential use in developing treatments for conditions like depression and epilepsy .

Mechanism of Action

The mechanism of action of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Piperazine-Based Ureas

1f, 1g, 2a, 2b (): These urea derivatives incorporate thiazole rings and substituted piperazine moieties. For example, 1f includes a trifluoromethylphenyl group and a hydroxy-methoxybenzylidene hydrazinyl chain. Physical Properties: Compounds like 1f and 2a exhibit high melting points (190–207 °C), suggesting the target compound may also exist as a crystalline solid.

N,N'-bis(diphenylmethyl)piperazine derivatives () :

  • Impurity Imp. F(EP) (1,4-Bis[(4-chlorophenyl)phenylmethyl]-piperazine) shares the bis-arylpiperazine core but replaces the urea group with chlorinated benzhydryl substituents.
  • Key Differences : The absence of urea in Imp. F reduces hydrogen-bonding capacity, likely diminishing solubility in polar solvents compared to the target compound .

B. Thiourea Analogues () :

  • N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea replaces the urea group with thiourea (-NH-CS-NH-).

Physicochemical Properties

Property Target Compound 1f () Thiourea Analogue ()
Molecular Weight ~500–600 (estimated) 667.9 [M−2HCl+H]+ 565.61
Melting Point Not reported (predicted >180°C) 198–200 °C Not reported
Solubility Moderate in DMSO/CHCl₃ Low in aqueous buffers High in nonpolar solvents
Hydrogen Bond Donors 2 (urea NH groups) 2–3 2

Biological Activity

Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- is a complex organic compound belonging to the family of urea derivatives. Its unique structural features, including a piperazine ring and various substituents, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H38N4O
  • Molecular Weight : Approximately 422.614 g/mol
  • CAS Number : 819075-26-8

The compound's structure consists of a piperazine ring linked to a hexyl group and phenylmethyl substituents, enhancing its solubility and reactivity in biological systems.

Pharmacological Activities

Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- exhibits several notable biological activities:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
    • FAAH is an enzyme responsible for the degradation of endocannabinoids.
    • Inhibition of FAAH can lead to increased levels of endocannabinoids such as anandamide, which may enhance analgesic effects and provide therapeutic benefits for pain management .
  • Interaction with Biological Targets :
    • The compound shows potential for interacting with various enzymes and receptors, suggesting applications in neurology and pharmacology.
    • Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its efficacy as an enzyme inhibitor .
  • Potential Therapeutic Applications :
    • Research indicates that compounds similar to Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- may have applications in treating conditions related to pain and inflammation due to their pharmacodynamic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Pain Management :
    A study demonstrated that Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- significantly reduced pain responses in animal models by inhibiting FAAH activity. This suggests its potential as a novel analgesic agent .
  • Comparative Analysis with Related Compounds :
    A comparative study highlighted the structural differences between Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- and other urea derivatives. The unique combination of piperazinyl and hexyl groups was found to enhance biological activity compared to simpler structures .

Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Urea, N,N’-bis(phenylmethyl)-Lacks piperazinyl and hexyl groupsSimpler structure with less biological activity
Urea, N-methyl-N,N’-bis(phenylmethyl)-Contains a methyl group instead of piperazinylReduced interaction potential compared to target compound
Urea, N,N’-diethyl-N-(4-methylphenyl)ureaSimilar urea framework but different substituentsDifferent pharmacological profile due to substituent variations

This table illustrates how the unique structural components of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- contribute to its enhanced biological activity.

Q & A

Advanced Research Question

  • Solubility Screening : Test in PEG-400, cyclodextrin complexes, or lipid emulsions. For aqueous formulations, use co-solvents like ethanol (≤5%) and adjust pH to 6–8 .
  • Stability Studies :
    • Thermal Stability : Store at –20°C under argon; monitor degradation via HPLC over 30 days.
    • Photostability : Use amber vials to prevent piperazinyl oxidation under UV light .

What are the key considerations for designing SAR studies on this compound?

Advanced Research Question
Structure-Activity Relationship (SAR) studies should focus on:

  • Piperazinyl Modifications : Replace benzyl groups with bulkier substituents (e.g., 3,4-dimethoxybenzyl) to enhance hydrophobic interactions .
  • Urea Linker Optimization : Test thiourea or carbamate analogs to evaluate hydrogen-bonding requirements .
  • Hexyl Chain Variations : Shorten the chain (C3–C4) or introduce branching to balance lipophilicity and metabolic stability .

How can computational methods aid in prioritizing derivatives for synthesis?

Advanced Research Question

  • QSAR Modeling : Use descriptors like logP, polar surface area, and topological torsion to predict bioavailability .
  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 > 5×10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
  • Free Energy Calculations : MM-PBSA/GBSA methods rank binding affinities for target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.